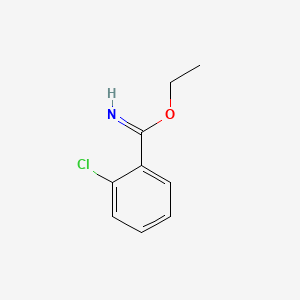

2-Chloro-benzimidic acid ethyl ester

Description

2-Chloro-benzimidic acid ethyl ester is an organochlorine compound featuring a benzimidic acid backbone substituted with a chlorine atom at the 2-position and an ethyl ester functional group. Such methods are commonly employed for chloro-substituted aromatic esters, where chlorinated alcohols or acids react with appropriate nucleophiles to form stable ester linkages.

Structurally, the compound combines the aromatic stability of the benzimidic acid core with the reactivity of the chloro and ester groups. This configuration enables applications in pharmaceutical intermediates, agrochemicals, and specialty chemical synthesis, where chloro-ester derivatives often serve as precursors for further functionalization .

Properties

CAS No. |

46004-52-8 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl 2-chlorobenzenecarboximidate |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,11H,2H2,1H3 |

InChI Key |

YDXVOCXVQXQYPX-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=CC=C1Cl |

Canonical SMILES |

CCOC(=N)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-Chloro-benzimidic Acid Ethyl Ester and Analogues

Key Observations:

- Chloro Positioning : The 2-chloro substitution is a common feature across analogues, enhancing electrophilic reactivity for nucleophilic substitution or coupling reactions .

- Ester Chain Length : Ethyl esters (e.g., ) offer moderate hydrophobicity, whereas pentyl esters () increase lipophilicity, impacting solubility and membrane permeability .

- Functional Diversity: The presence of hydrazono () or benzimidazole () groups introduces additional sites for chemical modification, enabling applications in drug design or coordination chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Q & A

Q. Basic

- Distillation : Effective for high-boiling-point esters (≥150°C) but risks thermal decomposition .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (3:1 to 1:1). Monitor fractions via TLC (Rf ~0.4–0.6) .

- Recrystallization : Ideal if the ester crystallizes. Test solvents like ethyl acetate/hexane mixtures .

Validation : Confirm purity via melting point analysis and H NMR integration .

How should researchers design experiments to investigate the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Substrate Screening : Test palladium-catalyzed couplings (Suzuki, Heck) with aryl boronic acids or alkenes.

- Condition Optimization : Vary ligands (e.g., PPh vs. XPhos), bases (KCO, CsCO), and solvents (DMF, toluene) .

- Mechanistic Probes : Use F NMR (if fluorine tags are introduced) to track reaction progress .

Data Analysis : Compare turnover frequencies (TOF) and selectivity ratios to identify optimal catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.